molecular formula C33H26N4O B8493229 5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole

5-[4'-Hydroxymethyl-(1,1'-biphenyl)-2-yl]-1-triphenylmethyltetrazole

Cat. No.: B8493229
M. Wt: 494.6 g/mol
InChI Key: KAERHHNMTJTOOG-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of 5-(4’-hydroxymethyl-1,1’-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and receptors . This binding can inhibit or activate various biochemical pathways, leading to the desired therapeutic effects .

Properties

Molecular Formula

C33H26N4O

Molecular Weight

494.6 g/mol

IUPAC Name

[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methanol

InChI

InChI=1S/C33H26N4O/c38-24-25-20-22-26(23-21-25)30-18-10-11-19-31(30)32-34-36-37(35-32)33(27-12-4-1-5-13-27,28-14-6-2-7-15-28)29-16-8-3-9-17-29/h1-23,38H,24H2

InChI Key

KAERHHNMTJTOOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4N=C(N=N4)C5=CC=CC=C5C6=CC=C(C=C6)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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O=Cc1ccc(-c2ccccc2-c2nnn(C(c3ccccc3)(c3ccccc3)c3ccccc3)n2)cc1
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Synthesis routes and methods II

Procedure details

5-(4'-formyl-1,1'-biphenyl-2-yl)-2-triphenylmethyl-2H-tetrazole was dissolved in N,N-dimethylacetamide and some water and reduced by sodium borohydride. The reaction mixture was then poured into water slowly to precipitate the title compound which is further purified by recrystallizations as described in Example 11.
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